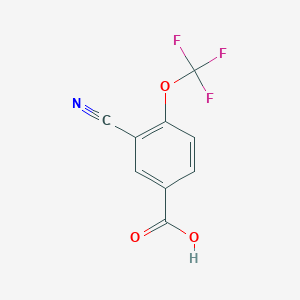
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a methoxy group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-(2-Methoxy-phenyl)-2-methyl-propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using suitable catalysts such as palladium on carbon (Pd/C) and operating under high-pressure hydrogen gas.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can yield the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(2-Methoxy-phenyl)-2-methyl-propanone or 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid.
Reduction: 3-(2-Methoxy-phenyl)-2-methyl-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxy-phenyl)-2-methyl-propanal
- 3-(2-Methoxy-phenyl)-2-methyl-propanone
- 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid
Uniqueness
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
120958-24-9 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
SIKJORVOXZHMHW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


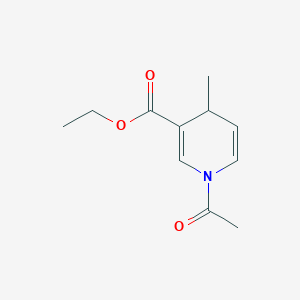
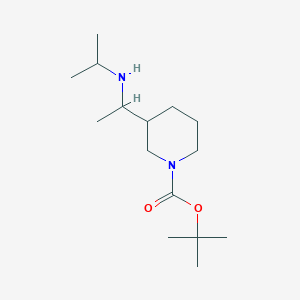
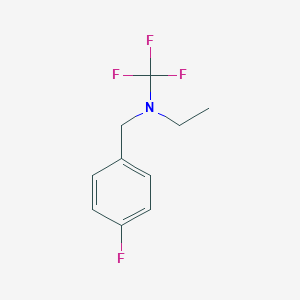
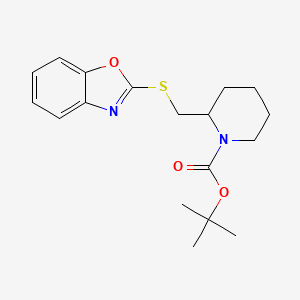
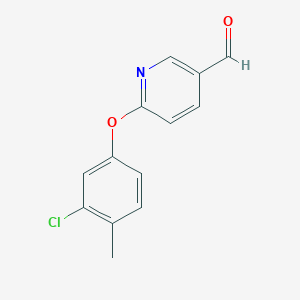
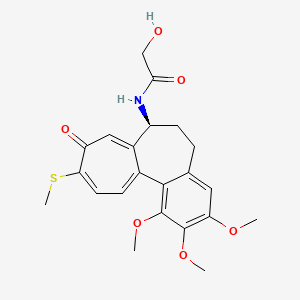
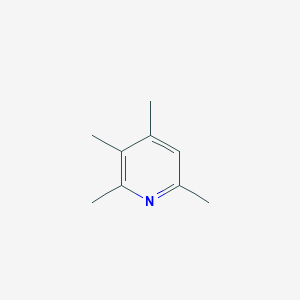
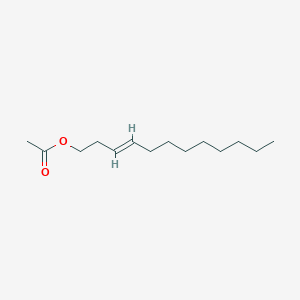
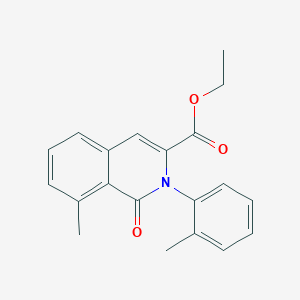
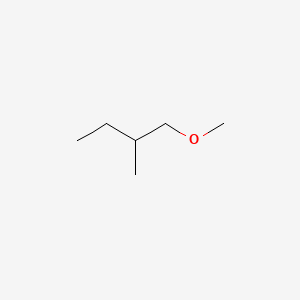
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
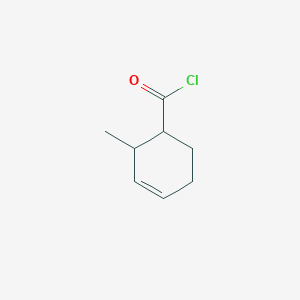
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
